4-(2-Furyl)-2-hydrazino-1,3-thiazole

Overview

Description

Synthesis Analysis

While specific synthesis methods for “4-(2-Furyl)-2-hydrazino-1,3-thiazole” were not found, similar compounds have been synthesized through various methods. For instance, new hybrid molecules containing 2-furyl and partially saturated pyridine fragments were obtained based on the reaction of cyanothioacetamide with furfural and 1,3-dicarbonyl compounds .Scientific Research Applications

Carcinogenic Properties

The carcinogenic potential of compounds related to "4-(2-Furyl)-2-hydrazino-1,3-thiazole" has been a subject of study in various animal models. Notably, compounds such as 2-hydrazino-4-(5-nitro-2-furyl)thiazole and its derivatives have been shown to induce carcinomas, primarily in the mammary gland, when fed to female Sprague-Dawley rats. These findings suggest a strong carcinogenic nature of these compounds, highlighting the importance of understanding their mechanism of action and potential risks (Cohen et al., 1970).

Chemical Synthesis and Regioselectivity

The chemical synthesis and regioselectivity of reactions involving 2-hydrazinothiazoles have been extensively explored. For instance, the reaction of 2-hydrazinothiazoles with 1-thienyl- and 1-furyl-1,3-butanediones in the presence of hydrochloric acid leads to the formation of pyrazoles and pyrazolines, showcasing the impact of acid concentration and substituents on the reaction's regioselectivity (Denisova et al., 2002).

Antiprotozoal and Anticonvulsant Activities

Derivatives of "4-(2-Furyl)-2-hydrazino-1,3-thiazole" have been evaluated for their biological activities, including antiprotozoal and anticonvulsant effects. Notably, some thiazole derivatives demonstrated significant activity against Trypanosoma cruzi infections in mice, providing a basis for the development of new therapeutic agents for treating Chagas disease (Neville & Verge, 1977). Additionally, new thiazolidinone and thiazoline derivatives have shown promising anticonvulsant activity, indicating the potential for these compounds in developing new treatments for epilepsy (Çapan et al., 1996).

Antibacterial and Antitumor Activity

The synthesis and evaluation of metal complexes of (thiazol-2-yl)hydrazone derivatives have revealed their potential antibacterial and antitumor activities. These complexes exhibited specificity towards certain bacteria and cancer cell lines, suggesting their utility in the development of novel pharmaceutical agents (Zou et al., 2020).

Antimalarial Activity

Research into 2-(2-hydrazinyl)thiazole derivatives has also uncovered their inhibitory effects against Plasmodium falciparum, the parasite responsible for malaria. These findings highlight the potential of these compounds in contributing to the development of new antimalarial drugs, addressing the need for more effective treatments against this life-threatening disease (Makam et al., 2014).

Future Directions

properties

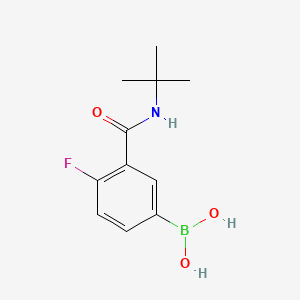

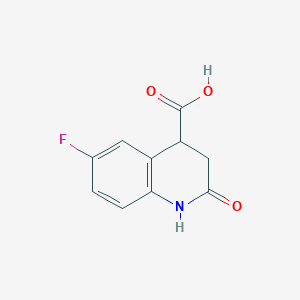

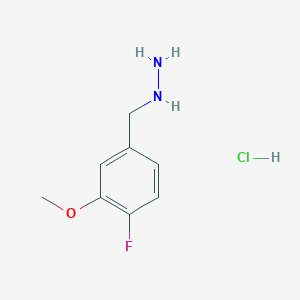

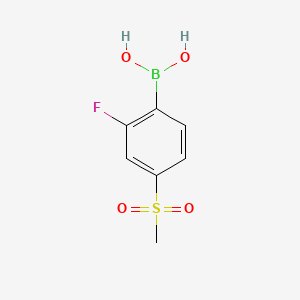

IUPAC Name |

[4-(furan-2-yl)-1,3-thiazol-2-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3OS/c8-10-7-9-5(4-12-7)6-2-1-3-11-6/h1-4H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHVBUBDKTCFMMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CSC(=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Furyl)-2-hydrazino-1,3-thiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.